Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-(4-FLUOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and methyl groups in its structure suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-FLUOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Alkylation: The resulting sulfonamide can be alkylated with ethyl 3-bromo-3-(4-methylphenyl)propanoate in the presence of a base such as potassium carbonate.
Purification: The final product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-FLUOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-FLUOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(4-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
- ETHYL 3-(4-CHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
- ETHYL 3-(4-BROMOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Uniqueness
The presence of the fluorine atom in ETHYL 3-(4-FLUOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can impart unique properties such as increased metabolic stability and altered electronic effects, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H20FNO4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C18H20FNO4S/c1-3-24-18(21)12-17(14-6-4-13(2)5-7-14)20-25(22,23)16-10-8-15(19)9-11-16/h4-11,17,20H,3,12H2,1-2H3 |
InChI Key |
GDVBLRJKNDBGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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